molecular formula C17H20N2O4 B1228813 1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one

1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one

Cat. No. B1228813
M. Wt: 316.35 g/mol
InChI Key: YOUNXHCNCOLWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one is a member of benzofurans.

Scientific Research Applications

Synthesis and Structural Analysis

  • A compound with a similar structure, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, was synthesized and its crystal structure determined through X-ray crystallography. This study aids in understanding the structural properties of similar compounds (Al-Hourani et al., 2016).

Antitumor Activity

  • Research on a similar compound, 1-Nitro-9/dimethylaminopropylamino/-acridine dihydro-chloride, showed its use as an anti-tumor drug. This research includes synthesis of radioisotope-labeled versions of the compound for studying its mechanism of action (Kołodziejczyk & Arendt, 1975).

Targeting Topoisomerase-I and Cytotoxicity

  • Studies on compounds with nitro and amino substitution in their structure (similar to the one ) have shown potent TOP1-targeting activity and cytotoxicity, indicating potential in cancer treatment (Singh et al., 2003).

Synthesis of Derivatives

  • Synthesis of diaminomethylidene derivatives of tetronic acid, which shares a similar structural motif, has been achieved. Such synthetic routes are important for developing novel compounds with potential pharmacological applications (Prezent & Dorokhov, 2012).

Electrophile and Nucleophile Properties

  • Alpha-nitro ketone, an analogue, has been studied for its dual role as an electrophile and nucleophile. This study contributes to understanding the chemical behavior of similar compounds in synthetic reactions (Zhang, Tomizawa, & Casida, 2004).

Antibacterial Activity

  • Compounds like 2-methylbenzofurans with nitro substitutions, similar to the query compound, have been synthesized and shown to possess antibacterial activity. Such findings are significant for developing new antibacterial agents (Powers, 1976).

properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

1-(2-methylpropyliminomethyl)-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-ol

InChI

InChI=1S/C17H20N2O4/c1-10(2)8-18-9-12-16-11-5-3-4-6-14(11)23-15(16)7-13(17(12)20)19(21)22/h7,9-10,20H,3-6,8H2,1-2H3

InChI Key

YOUNXHCNCOLWFQ-UHFFFAOYSA-N

SMILES

CC(C)CN=CC1=C(C(=CC2=C1C3=C(O2)CCCC3)[N+](=O)[O-])O

Canonical SMILES

CC(C)CN=CC1=C(C(=CC2=C1C3=C(O2)CCCC3)[N+](=O)[O-])O

solubility

6.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one
Reactant of Route 2
1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one
Reactant of Route 3
1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one
Reactant of Route 4
1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one
Reactant of Route 5
1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one
Reactant of Route 6
1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one

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